molecular formula C8H12O2S B13679887 1-(3-Methylthiophen-2-yl)propane-1,3-diol

1-(3-Methylthiophen-2-yl)propane-1,3-diol

Cat. No.: B13679887
M. Wt: 172.25 g/mol
InChI Key: JMJAKLLQZFSSEG-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)propane-1,3-diol is a diol derivative featuring a 3-methylthiophene moiety at the 1-position of the propane-1,3-diol backbone. This compound is of interest due to its structural similarity to lignin model compounds and natural lignans, which are widely studied for their biodegradation pathways and bioactive properties .

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)propane-1,3-diol

InChI

InChI=1S/C8H12O2S/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,9-10H,2,4H2,1H3

InChI Key

JMJAKLLQZFSSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)propane-1,3-diol typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized by introducing a methyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Diol Formation: The functionalized thiophene is then subjected to a reaction with a suitable diol precursor, such as 1,3-dibromopropane, under basic conditions to form the propane-1,3-diol moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the diol moiety into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or reduced thiophene derivatives.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

1-(3-Methylthiophen-2-yl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lignin Model Compounds

Lignin model compounds such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (PPPD) and 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol have been extensively studied for their microbial degradation. For example:

  • Pseudomonas acidovorans D(3) metabolizes these compounds via cleavage of β-O-4 aryl ether bonds, yielding vanillin derivatives and other intermediates .
  • In contrast, 1-(3-methylthiophen-2-yl)propane-1,3-diol lacks the β-O-4 ether linkage, which is critical for enzymatic recognition by ligninolytic systems. This structural difference may limit its susceptibility to microbial degradation under similar conditions .

Table 1: Key Differences in Degradation Pathways

Compound Degradation Pathway Primary Products Reference
PPPD (phenyl-substituted) β-O-4 bond cleavage by P. acidovorans Vanillin, guaiacol derivatives
This compound Not reported; potential thiophene oxidation Sulfoxide/sulfone derivatives (predicted)
Natural Lignans and Plant-Derived Analogues

Natural lignans such as erythro-guaiacyl-glycerol-β-O-4′-dihydroconiferyl ether (Compound 5 in ) and threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (Compound 1 in ) exhibit antioxidant and anti-inflammatory activities. Key comparisons include:

  • Stereochemistry : Erythro and threo diastereomers are common in natural lignans, influencing their biological activity . The stereochemical configuration of this compound remains uncharacterized in the literature, which may affect its bioactivity profile.

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
Erythro-guaiacyl-glycerol-β-O-4′-ether C20H26O7 378.4 Methoxy, hydroxyl, ether Polar solvents
This compound C8H12O2S 172.2 Thiophene, diol Moderate (DMSO/EtOH)

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